Tau Peptide (268-282) Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tau Peptide (268-282) Trifluoroacetate is a polypeptide that can be found by peptide screening . It is a synthetic peptide with the sequence H-His-Gln-Pro-Gly-Gly-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-OH . The molecular weight of this peptide is 1616.93 and its chemical formula is C₇₂H₁₂₅N₂₃O₁₉ .
Synthesis Analysis
Peptide screening is a research tool that pools active peptides primarily by immunoassay . This tool can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .Molecular Structure Analysis
The molecular structure of this compound is complex. The sequence of this peptide is His-Gln-Pro-Gly-Gly-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu . The molecular weight of this peptide is 1616.91 and its formula is C 72 H 125 N 23 O 19 .Chemical Reactions Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 1616.91 and a chemical formula of C 72 H 125 N 23 O 19 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Aplicaciones Científicas De Investigación
Trans-Activation Domains in Glucocorticoid Receptor
Hollenberg and Evans (1988) identified a 30 amino acid peptide known as tau 2, functioning as an activation domain in the human glucocorticoid receptor. This domain, when fused to yeast GAL4 as part of the ligand-binding domain, creates a hormone-inducible activator. Tau 2 operates independently of its position and enhances function when multimerized. A similar independent activity is also present in the receptor's amino terminus, with both sequences sharing acidic characteristics, potentially common with yeast activator sequences (Hollenberg & Evans, 1988).
Identification in Alzheimer's Disease
Iqbal et al. (1989) focused on Alzheimer's disease, identifying a tau peptide in paired helical filaments (PHF). They found that antiserum to specific tau peptides labeled all bovine tau polypeptides and PHF in Alzheimer disease brain. This study suggests that some tau peptide isoforms might differ from predicted cDNA sequences, indicating an abnormal phosphorylation of tau in PHF (Iqbal et al., 1989).
Structural Characterization in Transactivation Domain
Dahlman-Wright et al. (1995) performed a structural characterization of a tau 1 core peptide fragment. They discovered that the tau 1 core acquires significant alpha-helical structure in the presence of trifluoroethanol, a secondary structure-forming agent. This finding suggests alpha-helices are vital for transactivation in vivo, indicating the structural significance of the tau peptide in various biological processes (Dahlman-Wright et al., 1995).
Role in Alzheimer's Disease Brain
Hasegawa et al. (1992) analyzed tau protein in Alzheimer's disease brain, finding modifications such as abnormal phosphorylation. This study is significant in understanding the biochemical alterations of tau in neurodegenerative diseases (Hasegawa et al., 1992).
Influence on Microtubule Binding and Assembly
Goode et al. (1997) explored the interaction between the proline-rich and repeat regions of tau, emphasizing its role in enhancing microtubule binding and assembly in neuronal cells. Their findings contribute to the understanding of tau's functional role in microtubule dynamics, particularly relevant in neurodegenerative disorders like Alzheimer's disease (Goode et al., 1997).
Mecanismo De Acción
- Tau Protein : Tau is a microtubule-associated protein primarily expressed in the central and peripheral nervous systems. It plays a critical role in neuron morphology, axon development, and navigation by binding to tubulin and regulating microtubule assembly and stabilization .
- Role : Under normal conditions, wild-type tau is highly soluble and shows little tendency for aggregation. However, pathological conditions can induce or promote tau aggregation, leading to the formation of neurofibrillary tangles (NFTs) characteristic of tauopathies, including Alzheimer’s disease .
- Interaction with Microtubules : Tau acts as a competitor for dynein and kinesin binding sites on microtubules. It can directly modulate kinesin binding via its N-terminus and alter dynein binding .
- Aggregation Mechanism : The monomeric structure of tau is highly disordered, but the aggregate structure is formed by closed packing of β-strands. Aggregated tau forms neurofibrillary tangles, which are toxic to neurons .
- Tauopathies : Aggregation of tau into NFTs characterizes various neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and others. These diseases involve disrupted microtubule dynamics and neuronal dysfunction .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tau Peptide (268-282) Trifluoroacetate interacts with various enzymes and proteins. The carboxyl-terminal region (residues 243-406) of tau comprises the protease-resistant core units of the tau aggregates . The sequence lengths and precise regions involved are different among diseases .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The abnormal tau protein forms intracytoplasmic aggregates, leading to the degeneration of neuronal and/or glial cells .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The different band patterns of the 7–18 kDa fragments in these diseases likely reflect different conformations of tau molecular species .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H125N23O19.C2HF3O2/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42;3-2(4,5)1(6)7/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114);(H,6,7)/t40-,41-,43-,44-,45-,46-,47-,48-,49+,50-,51-,58-,59-,60-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZHWRHXVGITJP-XEFRUYGVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H126F3N23O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.